![molecular formula C34H20N2S B13143948 2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline is an organic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient luminescent characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline typically involves a multi-step process. One common method includes the Suzuki coupling reaction between dibenzo[b,d]thiophen-4-yl boronic acid and a brominated dibenzo[f,h]quinoxaline derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated derivatives.
科学的研究の応用
2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Widely used in the development of OLEDs for displays and lighting.
作用機序
The mechanism by which 2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport and light emission. In OLEDs, it functions as an emitter material, where it absorbs electrical energy and re-emits it as light. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in the compound’s photophysical properties .
類似化合物との比較
Similar Compounds
Dibenzo[b,d]furan derivatives: Known for their high thermal stability and efficient luminescence.
Dibenzo[f,h]quinoxaline derivatives: Similar structural framework but with different substituents that can alter their electronic properties.
Uniqueness
2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline stands out due to its unique combination of dibenzo[b,d]thiophene and dibenzo[f,h]quinoxaline moieties, which provide a balance of thermal stability and efficient light-emitting properties. This makes it particularly suitable for applications in high-performance OLEDs .
特性
分子式 |
C34H20N2S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
3-(4-dibenzothiophen-4-ylphenyl)phenanthro[9,10-b]pyrazine |
InChI |
InChI=1S/C34H20N2S/c1-3-11-27-24(8-1)25-9-2-4-12-28(25)33-32(27)35-20-30(36-33)22-18-16-21(17-19-22)23-13-7-14-29-26-10-5-6-15-31(26)37-34(23)29/h1-20H |
InChIキー |
NAJRCOGMWDZMEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC=C(C=C5)C6=CC=CC7=C6SC8=CC=CC=C78 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


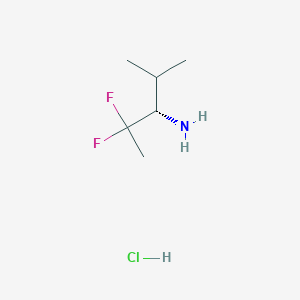
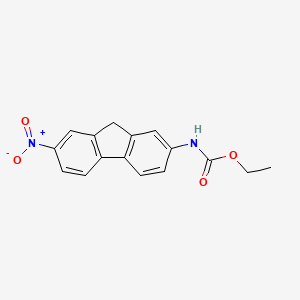
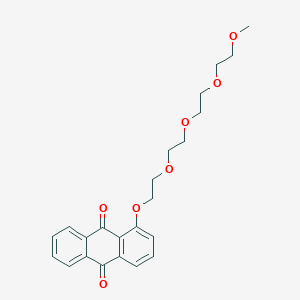
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
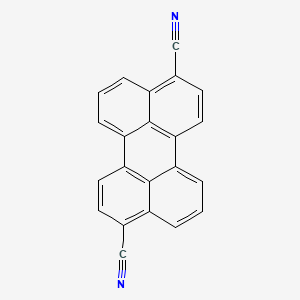

![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
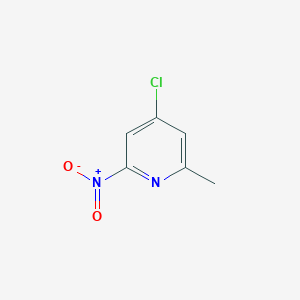
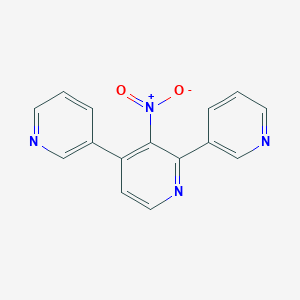

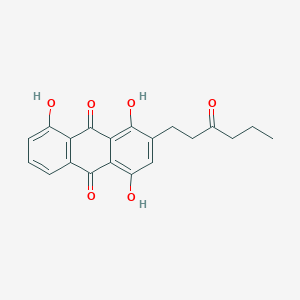
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

